molecular formula C24H30N2O3 B1662869 Chromafenozide CAS No. 143807-66-3

Chromafenozide

Cat. No. B1662869
CAS RN: 143807-66-3
M. Wt: 394.5 g/mol
InChI Key: HPNSNYBUADCFDR-UHFFFAOYSA-N
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Description

Chromafenozide, also known as ANS118, is a lepidopteran insecticide . It is highly effective in controlling various lepidopteran pests .


Synthesis Analysis

The synthesis of this compound involves the synthesis of 5-methyl-6-chromanecarboxylic acid and the acylation of tert-butyl-hydrazine with 5-methyl-6-chromanecarbonyl chloride .


Molecular Structure Analysis

The IUPAC name for this compound is N′-tert-butyl-N′-(3,5-dimethylbenzoyl)-5-methyl-3,4-dihydro-2H-1-benzopyran-6-carbohydrazide . The molecular weight is 394.51 .


Chemical Reactions Analysis

This compound has been found to have different degradation dynamics in different types of soil . The half-lives of the active ingredient were calculated and found at 15.8, 21.6, 25, and 23.9 days for a single dose for this compound technical (99.4%) .


Physical And Chemical Properties Analysis

This compound is a white solid powder with a molecular weight of 394.51 . It has a melting point of 186.4°C .

Scientific Research Applications

Ecdysone Agonist Activity in Insect Cells

Chromafenozide, identified as a non-steroidal ecdysone mimic, shows potent partial agonist activity specific to lepidoptera in Sf9 cells. It binds to lepidopteran ecdysone receptors with an affinity comparable to ponasterone A, a full ecdysone receptor agonist, but activates the receptor differently (Toya et al., 2002).

Insect Control Agent for Lepidopteran Pests

This compound is a novel dibenzoylhydrazine insecticide developed for controlling various lepidopterous insects, demonstrating high potency against these pests while being non-toxic to non-lepidopterous species. This feature makes it suitable for integrated pest management (IPM) due to its minimal environmental impact (Yanagi, 2006).

Degradation Dynamics in Soil

Research on this compound's degradation in different soil types reveals varying half-lives, indicating its persistence and degradation rate in agricultural contexts. This information is crucial for understanding its environmental impact and guiding its use in agriculture (Ditya et al., 2012).

Safety and Residue Analysis in Agriculture

Studies on this compound's dissipation and residue levels in strawberries under field conditions indicate that its use at recommended doses is safe for consumers. This provides valuable data for formulating safe spray schedules and evaluating the safety of this compound in agricultural produce (Malhat et al., 2014).

Impact on Desert Locust Food Consumption

Research assessing this compound's effect on desert locusts shows contradictory effects on feeding behavior, varying with dosage and sex of the nymphs. This provides insight into its potential use and limitations in pest control strategies (Basiouny & Ghoneim, 2021).

Exposure and Risk Assessment in Human Contexts

A study inKorea evaluating the potential dermal and respiratory exposure of farmers to this compound during application in rice fields found that the exposure level was within safe limits. This research is significant for understanding the risks associated with this compound use in agriculture and ensuring the safety of applicators (Zhao et al., 2016).

Method Development for Pesticide Analysis

The development and validation of an HPLC method for determining this compound in paddy fields illustrate advancements in analytical techniques for pesticide residue analysis. This is essential for monitoring and ensuring food safety (Ditya et al., 2012).

Comparative Analysis of Ecdysteroid Agonists

A study comparing the efficacy of this compound with other ecdysteroid agonists in insect cells and larvicidal activity highlights its potency against lepidopteran pests. This comparative analysis aids in selecting the most effective pest control agents (Mosallanejad et al., 2008).

Synthesis and Insecticidal Activity of Analogues

Research on synthesizing analogues of this compound and evaluating their insecticidal activity provides insights into the structural requirements for effective pest control agents. This research contributes to the development of new and more effective insecticides (Sawada et al., 2003).

Maximum Residue Level Review

A review by the EFSA on the maximum residue levels of this compound in the EU provides a regulatory perspective, ensuring that residues in agricultural products are within safe limits for consumers (Abdourahime et al., 2019).

Mechanism of Action

Target of Action

Chromafenozide is a novel dibenzoylhydrazine insecticide that acts as an insect hormone-ecdysone agonist . It is characterized by a methylchromane moiety in its dibenzoylhydrazine structure . The primary targets of this compound are various lepidopterous pests, including Tortricidae, Pyralidae, and Noctuidae .

Mode of Action

This compound interacts with its targets by mimicking the action of ecdysone, a hormone that regulates molting and metamorphosis in insects . As an ecdysone agonist, it binds to the ecdysone receptor, triggering a series of events that lead to premature and lethal molting .

Biochemical Pathways

As an ecdysone agonist, it likely impacts the hormonal signaling pathways that regulate insect growth and development . This results in downstream effects such as premature molting and disruption of normal insect development .

Pharmacokinetics

This compound has a very low aqueous solubility and is volatile . It is persistent in soil systems and may also be persistent in aquatic systems under certain conditions . These properties can impact its bioavailability in the environment and its effectiveness in controlling target pests .

Result of Action

The primary result of this compound’s action is the control of various lepidopterous pests . It is significantly potent against these pests but is almost non-toxic to non-lepidopterous species, including pollinators, predators, and parasitoids . This selective toxicity makes it an effective tool for pest management .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its persistence in soil and potential persistence in aquatic systems suggest that it may remain active in the environment for extended periods . Its volatility could lead to losses from the target area, potentially reducing its effectiveness .

Safety and Hazards

Chromafenozide may cause long-lasting harmful effects to aquatic life . It is advised to avoid release to the environment and to dispose of contents/container to an approved waste disposal plant .

properties

IUPAC Name

N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-3,4-dihydro-2H-chromene-6-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3/c1-15-12-16(2)14-18(13-15)23(28)26(24(4,5)6)25-22(27)20-9-10-21-19(17(20)3)8-7-11-29-21/h9-10,12-14H,7-8,11H2,1-6H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNSNYBUADCFDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C3=C(C=C2)OCCC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057976
Record name Chromafenozide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

143807-66-3
Record name 2H-1-Benzopyran-6-carboxylic acid, 3,4-dihydro-5-methyl-, 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143807-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chromafenozide [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143807663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chromafenozide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-1-Benzopyran-6-carboxylic acid, 3,4-dihydro-5-methyl-, 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.216
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHROMAFENOZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ODM465D5M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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